

Application of 3-Bromoanisole in the Development of Advanced Agrochemicals

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Compound of Interest

Compound Name: 3-Bromoanisole

Cat. No.: B1666278

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Introduction:

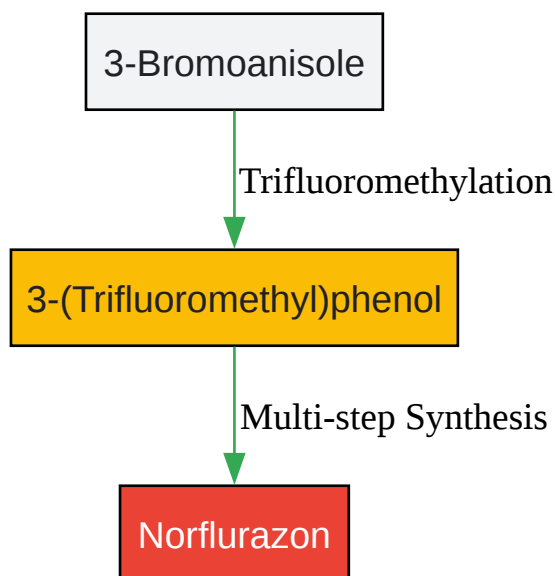
3-Bromoanisole, a substituted aromatic compound, serves as a versatile and crucial building block in the synthesis of a variety of agrochemicals. Its unique chemical structure, featuring both a bromo and a methoxy group, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel herbicides and fungicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of **3-Bromoanisole** in the synthesis of the herbicide Norflurazon and a representative strobilurin fungicide.

I. Application in Herbicide Development: Synthesis of Norflurazon

3-Bromoanisole is a key precursor in the synthesis of 3-(trifluoromethyl)phenol, a vital intermediate for the production of the pre-emergent herbicide Norflurazon. Norflurazon is effective in controlling a wide range of grass and broadleaf weeds.

A. Synthetic Pathway Overview:

The synthesis of Norflurazon from **3-Bromoanisole** involves a multi-step process, beginning with the conversion of **3-Bromoanisole** to 3-(trifluoromethyl)phenol. This intermediate is then utilized in the subsequent steps to construct the final herbicidal molecule.



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Caption: Synthetic route from **3-Bromoanisole** to Norflurazon.

B. Experimental Protocols:

1. Synthesis of 3-(Trifluoromethyl)phenol from **3-Bromoanisole** (Adapted Protocol):

This protocol is adapted from general methods for the trifluoromethylation of aryl halides.

- Materials:
 - **3-Bromoanisole**
 - Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF_3)
 - Copper catalyst (e.g., CuI)
 - Ligand (e.g., 1,10-phenanthroline)
 - Solvent (e.g., DMF, NMP)
 - Fluoride source (e.g., CsF , KF)
 - Acid for workup (e.g., HCl)

- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Na₂SO₄)
- Procedure:
 - In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve **3-Bromoanisole** (1 equivalent) in the chosen solvent.
 - Add the copper catalyst (e.g., 10 mol%) and the ligand (e.g., 20 mol%).
 - Add the fluoride source (e.g., 2 equivalents).
 - Add the trifluoromethylating agent (e.g., 1.5 equivalents) dropwise at room temperature.
 - Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
 - Upon completion, cool the reaction to room temperature.
 - Quench the reaction with an aqueous solution of HCl.
 - Extract the product with an organic solvent.
 - Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to obtain 3-(trifluoromethyl)phenol.

2. Synthesis of Norflurazon from 3-(Trifluoromethyl)phenol:

The industrial synthesis of norflurazon involves the reaction of 3-(trifluoromethyl)phenylhydrazine with mucochloric acid, followed by reaction with methylamine. 3-(Trifluoromethyl)phenylhydrazine can be prepared from 3-(trifluoromethyl)aniline, which in turn can be synthesized from 3-(trifluoromethyl)phenol.

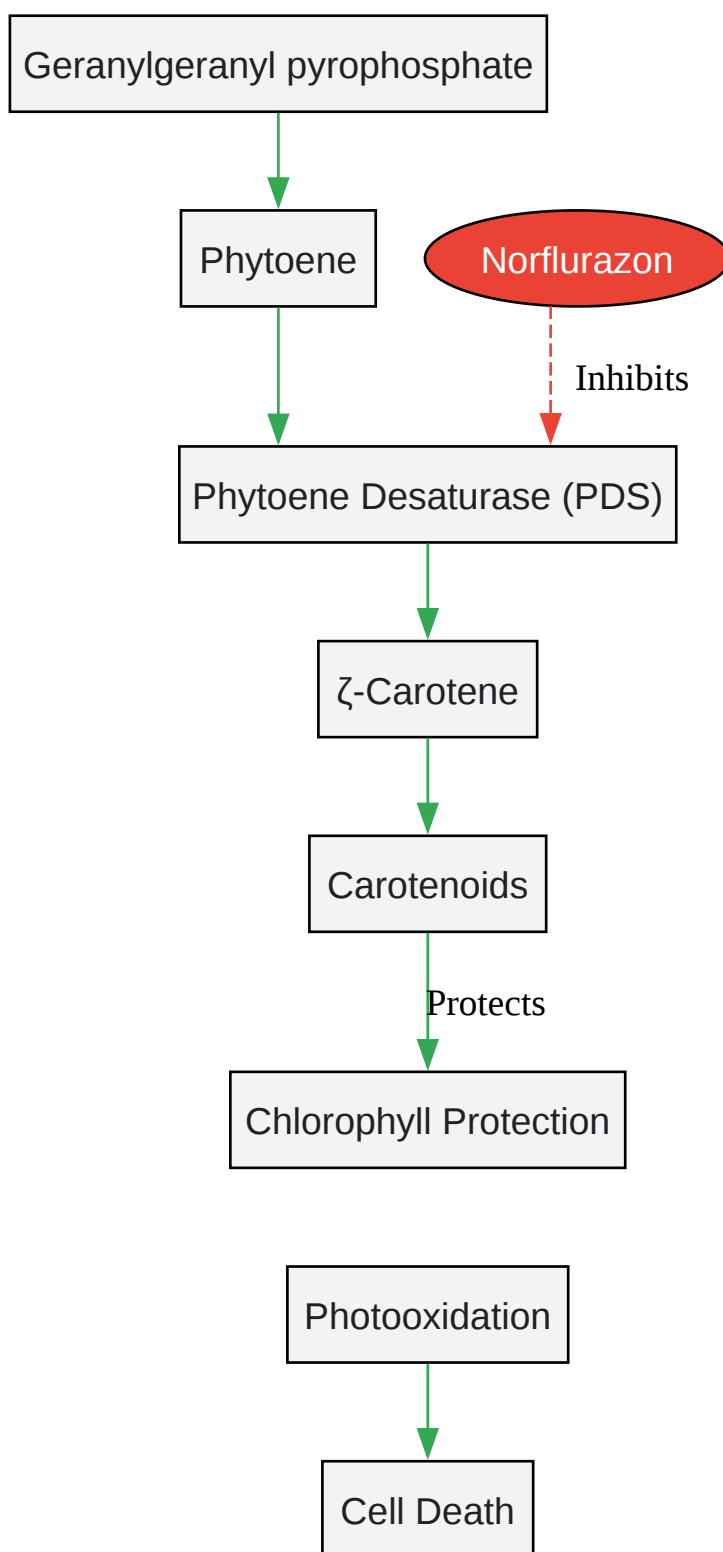
C. Quantitative Data: Herbicidal Efficacy of Norflurazon

Norflurazon is a selective, pre-emergence herbicide that inhibits carotenoid biosynthesis.[1][2][3] The following table summarizes the 50% effective concentration (EC50) values of Norflurazon against various weed species.

Weed Species	Common Name	EC50 Value (µg/mL)	Reference
Amaranthus retroflexus	Redroot pigweed	0.05 - 0.2	[4][5]
Chenopodium album	Common lambsquarters	0.1 - 0.5	[4]
Setaria viridis	Green foxtail	0.2 - 1.0	[4]
Digitaria sanguinalis	Large crabgrass	0.3 - 1.5	[4]

D. Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Norflurazon acts by inhibiting the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[6][7] This inhibition leads to the accumulation of phytoene and the depletion of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching (white) appearance of treated plants and ultimately, cell death.[3][7]



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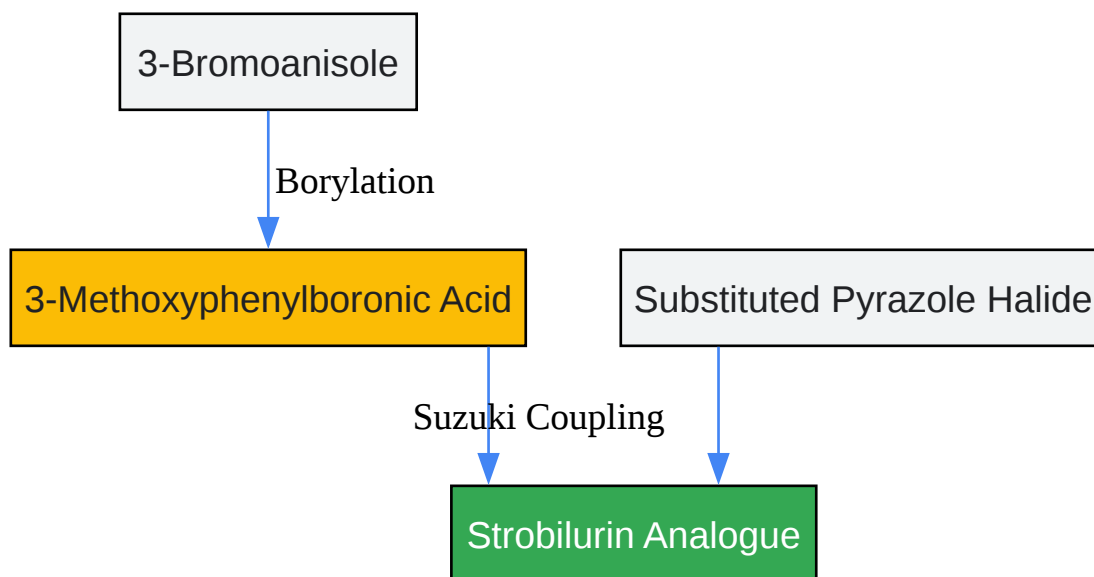
Caption: Mechanism of action of Norflurazon.

II. Application in Fungicide Development: Synthesis of Strobilurin Analogues

3-Bromoanisole can be converted to 3-methoxyphenylboronic acid, a key building block for the synthesis of strobilurin-type fungicides via Suzuki coupling reactions. Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi.

A. Synthetic Pathway Overview:

The synthesis involves the formation of 3-methoxyphenylboronic acid from **3-Bromoanisole**, which is then coupled with a suitable heterocyclic partner, such as a substituted pyrazole, to form the core structure of the strobilurin fungicide.



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Caption: Synthesis of a strobilurin analogue from **3-Bromoanisole**.

B. Experimental Protocols:

1. Synthesis of 3-Methoxyphenylboronic Acid from **3-Bromoanisole**:

- Materials:
 - **3-Bromoanisole**

- Magnesium turnings
- Iodine (catalyst)
- Dry THF
- Triisopropyl borate
- Aqueous HCl
- Organic solvent for extraction (e.g., Diethyl ether)
- Drying agent (e.g., MgSO₄)
- Procedure:
 - Activate magnesium turnings with a crystal of iodine in a dry flask under an inert atmosphere.
 - Add a solution of **3-Bromoanisole** in dry THF dropwise to the magnesium turnings to initiate the Grignard reaction.
 - After the formation of the Grignard reagent is complete, cool the mixture to -78 °C.
 - Add triisopropyl borate dropwise at -78 °C.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction with aqueous HCl.
 - Extract the product with an organic solvent.
 - Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain 3-methoxyphenylboronic acid.^{[8][9]}

2. Synthesis of a Pyraclostrobin Analogue via Suzuki Coupling:

This protocol describes the coupling of 3-methoxyphenylboronic acid with a pyrazole derivative, a key step in forming a strobilurin fungicide structurally related to pyraclostrobin.

- Materials:
 - 3-Methoxyphenylboronic acid
 - 1-(4-chlorophenyl)-3-bromo-1H-pyrazole (or similar halogenated pyrazole)
 - Palladium catalyst (e.g., Pd(PPh₃)₄)
 - Base (e.g., K₂CO₃, Na₂CO₃)
 - Solvent system (e.g., Toluene/Ethanol/Water)
 - Organic solvent for extraction (e.g., Ethyl acetate)
 - Drying agent (e.g., Na₂SO₄)
- Procedure:
 - In a reaction vessel, combine 3-methoxyphenylboronic acid (1.2 equivalents), the halogenated pyrazole (1 equivalent), the palladium catalyst (e.g., 5 mol%), and the base (2 equivalents).
 - Add the solvent system.
 - Degas the mixture by bubbling with an inert gas for 15-20 minutes.
 - Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature.
 - Add water and extract the product with an organic solvent.
 - Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield the strobilurin analogue.

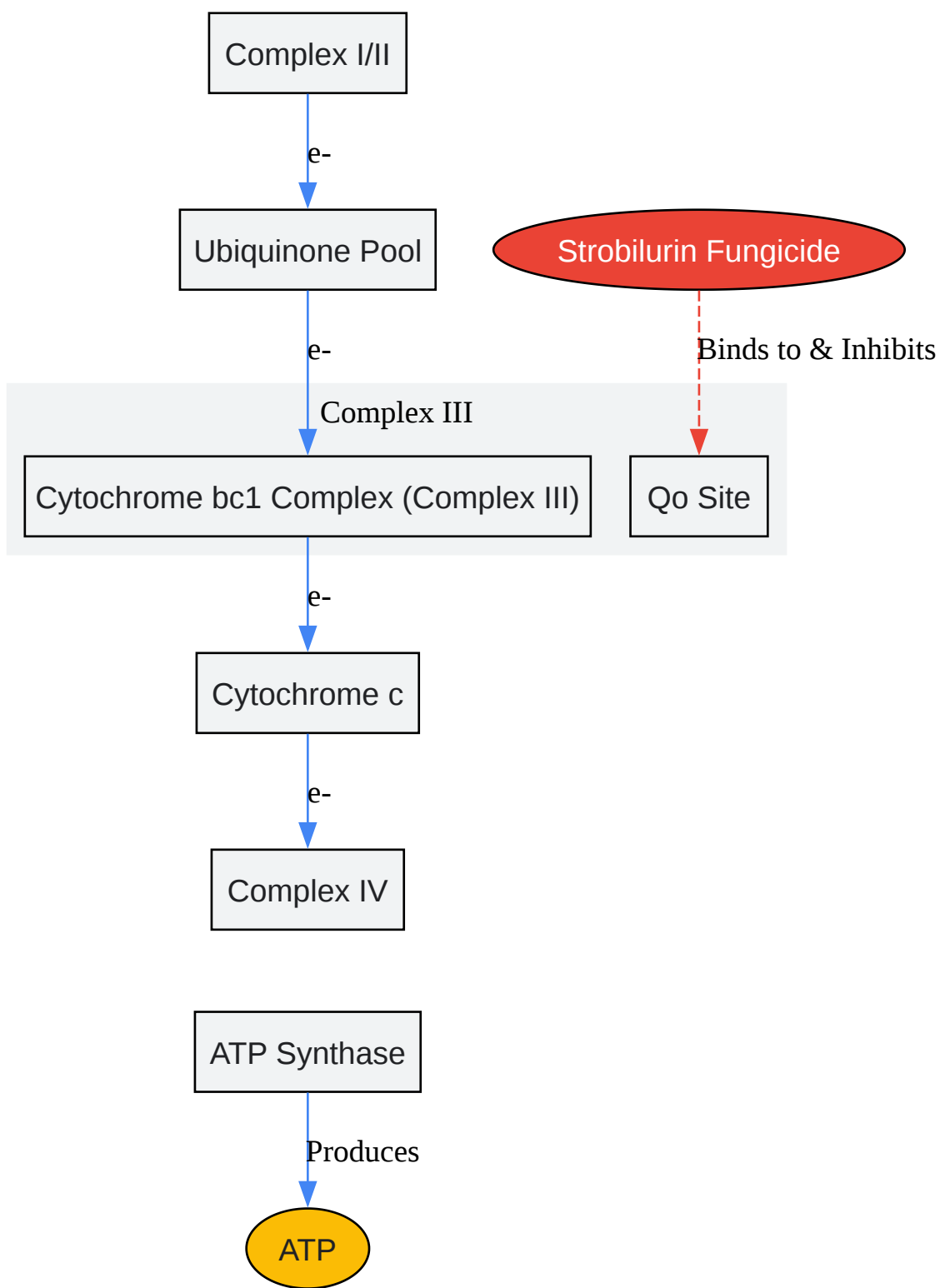
C. Quantitative Data: Fungicidal Efficacy of Pyraclostrobin

Pyraclostrobin is a broad-spectrum strobilurin fungicide.[10] The following table presents its 50% effective concentration (EC50) values against various fungal pathogens.

Fungal Pathogen	Disease	EC50 Value (µg/mL)	Reference
<i>Sclerotium rolfsii</i>	Southern Blight	0.0291 - 1.0871	[1]
<i>Cercospora zeae-maydis</i>	Gray Leaf Spot	0.0003 - 0.0025	[11]
<i>Sclerotinia sclerotiorum</i>	White Mold	0.0124 - 0.6324	[2]
<i>Ascochyta rabiei</i>	Ascochyta Blight	0.0012 - 0.0033	[12]
<i>Colletotrichum</i> spp.	Anthrachnose	1.192 - 2.068 (Sensitive)	[13]
<i>Venturia inaequalis</i>	Apple Scab	0.084 - 2.026	[14]
<i>Fusarium pseudograminearum</i>	Crown Rot	~0.1 - 1.0	[8]

D. Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides, including pyraclostrobin, act by inhibiting the mitochondrial respiration in fungi.[10] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[13][15] This binding blocks the electron transfer from ubiquinol to cytochrome c, which in turn inhibits ATP synthesis, leading to the cessation of fungal growth and spore germination.



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Caption: Mechanism of action of strobilurin fungicides.

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